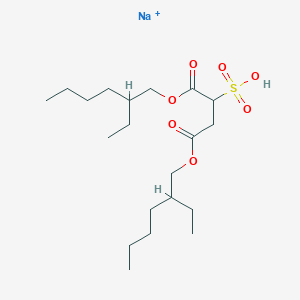![molecular formula C14H13N3OS B194824 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one CAS No. 131926-97-1](/img/structure/B194824.png)
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Overview
Description
Lansoprazole impurity
Mechanism of Action
Target of Action
Des(trifluoroethyl) Lansoprazole Sulfide, also known as 2-[(1H-Benzo[d]imidazol-2-ylthio)methyl]-3-methyl-4-hydroxypyridine, is a derivative of Lansoprazole . Lansoprazole is a proton pump inhibitor (PPI) . The primary target of this compound is the gastric H,K-ATPase pump , which is responsible for the final step in the production of gastric acid.
Mode of Action
The compound works by inhibiting the gastric H,K-ATPase pump . This inhibition reduces gastric acid secretion, making it effective at promoting healing in ulcerative diseases, treating gastroesophageal reflux disease (GERD), and other pathologies caused by excessive acid secretion .
Biochemical Pathways
The inhibition of the gastric H,K-ATPase pump leads to a decrease in gastric acid secretion. This affects the biochemical pathway of acid production in the stomach, leading to an increase in gastric pH and a reduction in pepsin activity. The overall effect is a decrease in gastric acidity, which can promote the healing of gastric ulcers and relieve symptoms of GERD .
Pharmacokinetics
Lansoprazole is well absorbed in the stomach and is extensively metabolized in the liver
Result of Action
The result of the action of Des(trifluoroethyl) Lansoprazole Sulfide is a reduction in gastric acid secretion. This can lead to the healing of gastric ulcers, relief from GERD symptoms, and the management of other conditions related to excessive acid secretion .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-12(15-7-6-13(9)18)8-19-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUITAYVZUVEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)CSC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597493 | |
| Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-97-1 | |
| Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)






![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)



